molecular formula C14H9ClN2O3S B2686716 1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone CAS No. 477846-82-5

1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone

Cat. No.: B2686716
CAS No.: 477846-82-5
M. Wt: 320.75
InChI Key: UYKBQYLMKIAXCD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is a useful research compound. Its molecular formula is C14H9ClN2O3S and its molecular weight is 320.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Optimization

The synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, including compounds similar to 1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone, has been optimized using microwave irradiation. This method offers advantages such as high yield, faster reaction rates, and simpler work-up procedures compared to traditional synthesis methods (Li Zheng, 2004).

Biological Activities and Applications

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Antimicrobial Evaluation : New oxadiazoles derived from phenylpropionohydrazides, including those with chlorophenyl and furyl substitutions, have shown significant antimicrobial activities. Specific compounds demonstrated maximum activity against strains of S. aureus and P. aeruginosa, highlighting their potential as antimicrobial agents (N. Fuloria et al., 2009).

  • Anti-Inflammatory Activity : The synthesis of derivatives with chlorophenyl and furyl substitutions has also been linked to potential anti-inflammatory properties. Certain synthesized compounds were evaluated for anti-inflammatory activity using the carrageenan-induced paw edema test, showing promising results compared to indomethacin, a standard anti-inflammatory drug (N. Karande et al., 2017).

Structural and Electronic Properties

A computational study has been conducted on the structural and electronic properties of compounds similar to this compound. The study, using Density Functional Theory (DFT), provides insights into the geometric and electronic structures, suggesting potential areas of application based on their molecular properties (P. Toh et al., 2019).

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3S/c15-10-5-3-9(4-6-10)11(18)8-21-14-17-16-13(20-14)12-2-1-7-19-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKBQYLMKIAXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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